molecular formula C20H27NO2 B1385298 N-(2-Butoxybenzyl)-3-isopropoxyaniline CAS No. 1040684-41-0

N-(2-Butoxybenzyl)-3-isopropoxyaniline

Cat. No.: B1385298
CAS No.: 1040684-41-0
M. Wt: 313.4 g/mol
InChI Key: IRGKNZONXFTTAV-UHFFFAOYSA-N
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Description

N-(2-Butoxybenzyl)-3-isopropoxyaniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular and Crystal Structure

N-(2-Butoxybenzyl)-3-isopropoxyaniline and its homologues like N-(4-n-butyloxybenzylidene)-4′-ethylaniline (4O.2) have been analyzed for their molecular and crystal structures. Such studies are crucial in understanding the physical properties and potential applications of these compounds in various fields, including materials science and chemistry. The structural details, obtained through direct methods, indicate their triclinic system classification and provide insights into their molecular conformations and crystal packing (Thyen, Heineman, & Zugenmaier, 1994).

Liquid Crystalline Properties

Studies on compounds like N-(4-n-butyloxybenzylidene)-4′-alkoxyanilines focus on their liquid crystalline properties. These properties are significant for applications in display technologies and other areas where control of light and its properties are essential. The phase transition studies and characterizations of these compounds provide valuable information for their potential use in advanced materials (Sastry, Pardhasaradhi, Srinivasu, Pisipati, & Datta Prasad, 2016).

Synthesis and Characterization

The synthesis and characterization of related compounds, like N-[4-(4-n-alkoxybenzoyloxy)-2-hydroxybenzylidene]-3-cyanoanilines, are critical for advancing the understanding of such chemicals. These studies aid in developing new synthesis methods and in understanding the chemical behavior of these compounds, which is vital for their potential applications in various scientific fields (Sakagami, Nonaka, Koga, & Takase, 1998).

DNA Interaction Studies

Investigations into the interactions of similar compounds with DNA, such as studies on the formation of DNA adducts, are crucial for understanding the biological implications and potential medicinal applications of these chemicals. These studies contribute to the field of biochemistry and molecular biology, providing insights into the mechanisms of action of such compounds at the molecular level (Dorr, Murphy, & Tretyakova, 2007).

Antioxidant Activity

Research on the antioxidant activity of related compounds, such as copper(II) complexes containing N-(3-hydroxybenzyl)-amino amide ligands, is significant for potential applications in medicine and pharmacology. Understanding the antioxidant properties of these compounds can lead to the development of new therapeutic agents and antioxidants (Hua, Na, Yuan, & Sun, 2013).

Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-5-13-22-20-12-7-6-9-17(20)15-21-18-10-8-11-19(14-18)23-16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGKNZONXFTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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